molecular formula C7H13NO4 B2658419 Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate CAS No. 40418-38-0

Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate

Cat. No.: B2658419
CAS No.: 40418-38-0
M. Wt: 175.184
InChI Key: RTKQGHBTUHGYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate is an organic compound with the molecular formula C6H11NO4 It is a derivative of glycine, where the amino group is substituted with a 2-methoxy-2-oxoethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate can be synthesized through a multi-step process. One common method involves the reaction of glycine methyl ester with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of glycine methyl ester attacks the carbonyl carbon of 2-methoxyacetyl chloride, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical reactions. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 2-methoxy-2-oxoethyl group and a methyl group on the amino nitrogen makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications .

Properties

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-8(4-6(9)11-2)5-7(10)12-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKQGHBTUHGYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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